4-(Benzyloxy)-3-fluorobenzenesulfonamide
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Overview
Description
4-(Benzyloxy)-3-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzyloxy group and a fluorine atom attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable halogenated benzene derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to the inhibition of enzymes such as carbonic anhydrase.
Protein Binding: The benzyloxy and fluorine groups enhance the compound’s ability to bind to proteins, affecting their function and activity.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)benzyl chloride
- 4-(Benzyloxy)phenol
Comparison:
- 4-(Benzyloxy)-3-fluorobenzenesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity compared to its analogs.
- 4-(Benzyloxy)-2-hydroxybenzaldehyde lacks the sulfonamide group, making it less effective in enzyme inhibition.
- 4-(Benzyloxy)benzyl chloride and 4-(Benzyloxy)phenol do not possess the fluorine atom, which reduces their potential for specific protein interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H12FNO3S |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-fluoro-4-phenylmethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17) |
InChI Key |
HHWZREUACMBLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)N)F |
Origin of Product |
United States |
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